molecular formula C15H10Cl4N2O3S B274287 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

Cat. No. B274287
M. Wt: 440.1 g/mol
InChI Key: DNTIPHKVCXUYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide, also known as TCBZ, is a synthetic compound that has been extensively studied for its potential use as an anthelmintic agent. Anthelmintics are drugs that are used to treat infections caused by parasitic worms, and TCBZ has been shown to be effective against a wide range of these parasites.

Mechanism of Action

The exact mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is not fully understood, but it is thought to involve the disruption of microtubule formation in the parasites. Microtubules are important structures in the cells of worms, and their disruption can lead to paralysis and death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on parasitic worms. These include changes in the levels of certain enzymes, alterations in the structure and function of cell membranes, and disruption of energy metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide as an anthelmintic agent is its broad-spectrum activity against a wide range of parasitic worms. It is also relatively easy to synthesize and has been extensively studied in laboratory experiments. However, there are also some limitations to its use, including the potential for the development of drug resistance and the need for high doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide and its use as an anthelmintic agent. These include the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. There is also a need for further studies to better understand its mechanism of action and potential for resistance. Additionally, there is a need for studies to evaluate its safety and efficacy in humans, as most of the current research has been conducted in laboratory animals.

Synthesis Methods

The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethyl mercaptan to form the corresponding thioester. Finally, this thioester is reacted with 4-chloroaniline to form this compound.

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide has been extensively studied for its potential use as an anthelmintic agent. It has been shown to be effective against a wide range of parasitic worms, including Fasciola hepatica, Haemonchus contortus, and Trichuris muris. This compound has also been shown to have activity against drug-resistant strains of these parasites.

properties

Molecular Formula

C15H10Cl4N2O3S

Molecular Weight

440.1 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C15H10Cl4N2O3S/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22)

InChI Key

DNTIPHKVCXUYRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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